molecular formula C18H14O4 B2701836 (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl propionate CAS No. 858760-30-2

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl propionate

Cat. No.: B2701836
CAS No.: 858760-30-2
M. Wt: 294.306
InChI Key: XUPIZZLVOIGTDI-YBEGLDIGSA-N
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Description

Propionate is a major microbial fermentation metabolite in the human gut with putative health effects that extend beyond the gut epithelium . It’s thought to lower lipogenesis, serum cholesterol levels, and carcinogenesis in other tissues .


Synthesis Analysis

A rapid synthesis of cellulose propionate (CP) with high yield from commercial cotton cellulose using FeCl3·6H2O and ZnCl2 as catalysts and less amount of propionic anhydride in solvent-free synthesis was investigated . The degree of substitution by propionate (DS CP) was experimentally calculated and confirmed by FTIR and 1H-NMR .


Molecular Structure Analysis

The crystal structures of two polymorphs of drostanolone propionate have been determined by single crystal X-ray diffraction and both crystallize in the monoclinic crystal system .


Chemical Reactions Analysis

Propionate is a health-promoting microbial metabolite in the human gut . Further analysis of dietary fiber experiments pointed to a propionate formation through succinate or randomizing pathway .


Physical And Chemical Properties Analysis

Ionic liquids are used in different processes owing to their low vapor pressure, large viscosity range, chemical and thermal stability, and superior conductance even without water .

Scientific Research Applications

Applications in Material Science and Catalysis

Microporous Metal-Organic Frameworks : Metal-organic frameworks (MOFs) utilizing benzofuran derivatives have been synthesized for potential applications in sensing and selective adsorption of dyes. For instance, a microporous anionic metal-organic framework with rapid and selective separation capabilities for methylene blue has been reported, highlighting its application in water purification and chemical sensing (Guo et al., 2017).

Catalysis : Benzofuran derivatives have been explored as intermediates in palladium-catalyzed reactions. Such reactions have led to the synthesis of various complex molecules, demonstrating the versatility of benzofuran compounds in facilitating chemical transformations (Gabriele et al., 2006).

Applications in Environmental and Green Chemistry

Synthesis of Bio-based Materials : Research into fully bio-based benzoxazine monomers derived from benzofuran compounds has shown promise for the development of environmentally friendly polymers. These materials exhibit enhanced thermal properties and potential for various industrial applications, underscoring the role of benzofuran derivatives in the advancement of green chemistry (Wang et al., 2012).

Applications in Photodynamic Therapy

Metal-Ion Sensing and Photodynamic Therapy : The photophysical properties of fluorene derivatives, which share structural similarities with benzofuran compounds, have been studied for their application in metal-ion sensing and photodynamic therapy. These compounds demonstrate high sensitivity and selectivity towards specific metal ions, offering pathways for the development of novel diagnostic and therapeutic tools (Belfield et al., 2010).

Mechanism of Action

Propionate’s action was indirect. For reasons that are not well understood, propionate stimulated our sympathetic nervous system, at least as measured by the release of norepinephrine; which in turn increased glucagon and FABP4 .

Properties

IUPAC Name

[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-2-17(19)21-13-8-9-14-15(11-13)22-16(18(14)20)10-12-6-4-3-5-7-12/h3-11H,2H2,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPIZZLVOIGTDI-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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